molecular formula C4H7ClN2S B6184412 5-methyl-1,2-thiazol-4-amine hydrochloride CAS No. 2624121-64-6

5-methyl-1,2-thiazol-4-amine hydrochloride

Cat. No. B6184412
CAS RN: 2624121-64-6
M. Wt: 150.63 g/mol
InChI Key: VWCQCOFEZATYKI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1,2-thiazol-4-amine hydrochloride (5-MTAM-HCl) is an anionic, water-soluble compound that has been used in various scientific research applications. It is a white crystalline powder and is soluble in both water and alcohol. 5-MTAM-HCl has a wide range of applications in the fields of biochemistry, pharmacology, and medicinal chemistry.

Scientific Research Applications

5-methyl-1,2-thiazol-4-amine hydrochloride has been used in a variety of scientific research applications. It has been used as a reagent in the synthesis of various compounds, such as aminothiazoles, thiazolopyrimidines, and thiazolopyridines. It has also been used as a ligand in the synthesis of metal complexes and as a catalyst in organic reactions. In addition, this compound has been used in the study of enzyme kinetics, as a fluorescent probe in biochemical assays, and as an inhibitor of various enzymes, such as cytochrome P450.

Mechanism of Action

The exact mechanism of action of 5-methyl-1,2-thiazol-4-amine hydrochloride is not known. However, it is believed to act as a ligand for various enzymes and proteins, binding to them and altering their activity. It is also believed to act as an inhibitor of certain enzymes, such as cytochrome P450, by binding to and blocking their active sites.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to inhibit the activity of certain enzymes, such as cytochrome P450. In addition, it has been shown to have some anti-inflammatory and anti-cancer effects in animal models.

Advantages and Limitations for Lab Experiments

5-methyl-1,2-thiazol-4-amine hydrochloride has several advantages as a reagent in laboratory experiments. It is a water-soluble compound that is easy to handle and store. In addition, it is relatively inexpensive and is stable in a wide range of pH values. However, it can be toxic if ingested, and it should be handled with care.

Future Directions

The potential applications of 5-methyl-1,2-thiazol-4-amine hydrochloride are numerous and varied. Further research is needed to explore its potential as a drug target and to understand its mechanism of action. In addition, further research is needed to explore its potential as an inhibitor of various enzymes, such as cytochrome P450, and to investigate its anti-inflammatory and anti-cancer effects. Finally, further research is needed to explore its potential applications in the synthesis of metal complexes and organic compounds.

Synthesis Methods

5-methyl-1,2-thiazol-4-amine hydrochloride can be synthesized using a variety of methods. One of the most common methods involves the reaction of 1,2-thiazol-4-amine and methyl chloride in an acidic medium, followed by the addition of hydrochloric acid to form the hydrochloride salt. This reaction produces a white crystalline powder that is soluble in both water and alcohol.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 5-methyl-1,2-thiazol-4-amine hydrochloride involves the reaction of 5-methyl-1,2-thiazol-4-amine with hydrochloric acid.", "Starting Materials": [ "5-methyl-1,2-thiazol-4-amine", "Hydrochloric acid" ], "Reaction": [ "Add 5-methyl-1,2-thiazol-4-amine to a round-bottom flask", "Add hydrochloric acid to the flask", "Heat the mixture to reflux for 2 hours", "Cool the mixture to room temperature", "Filter the resulting solid", "Wash the solid with cold water", "Dry the solid under vacuum", "Obtain 5-methyl-1,2-thiazol-4-amine hydrochloride as a white solid" ] }

CAS RN

2624121-64-6

Molecular Formula

C4H7ClN2S

Molecular Weight

150.63 g/mol

IUPAC Name

5-methyl-1,2-thiazol-4-amine;hydrochloride

InChI

InChI=1S/C4H6N2S.ClH/c1-3-4(5)2-6-7-3;/h2H,5H2,1H3;1H

InChI Key

VWCQCOFEZATYKI-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NS1)N.Cl

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.